1-(4-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
Paper describes the synthesis of a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. These compounds contain various substituents on the benzene ring, including chloro and hydroxyl groups, which are also present in the compound of interest. The synthesis involves the introduction of heterocyclic moieties, which could be relevant for synthesizing the dihydrobenzo[b][1,4]dioxin moiety in the target compound.
Molecular Structure Analysis
The structure of a related compound, "1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide," was determined using X-ray diffraction analysis data in paper . This technique could similarly be applied to determine the molecular structure of the compound "1-(4-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide," providing insights into its three-dimensional conformation and potential reactive sites.
Chemical Reactions Analysis
Although the specific chemical reactions involving the compound of interest are not detailed in the provided papers, the antioxidant activity of related compounds was assessed in paper . This suggests that the compound may also participate in redox reactions, which could be explored to understand its chemical reactivity and potential applications.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
The compound , due to its complex structure, is likely to be involved in research focused on synthesizing novel organic molecules with potential pharmacological activities. For instance, similar compounds have been synthesized to explore their anti-inflammatory, analgesic, and cyclooxygenase inhibitory activities. These studies often aim to generate new heterocyclic compounds that can serve as leads for drug development. An example includes the synthesis of various derivatives from visnagenone and khellinone, showcasing their potential as COX-2 inhibitors with significant analgesic and anti-inflammatory properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Biological Activities
Compounds with structures related to 1-(4-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been evaluated for various biological activities. Notable among these is their assessment as antimicrobial agents, where derivatives have been synthesized and evaluated for their efficacy against specific bacteria and fungi, providing insights into their potential therapeutic applications. For example, novel derivatives synthesized for antimicrobial evaluation have shown promise as part of a broader search for new antimicrobial agents (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).
Antitumor Potential
Research into the antitumor potential of similar compounds has revealed that certain derivatives exhibit activity against specific cancer cell lines. This has led to the identification of novel classes of compounds with weak DNA-intercalating properties, offering a new avenue for cancer therapy. The exploration of such compounds underscores the ongoing search for more effective and selective antitumor agents (H. H. Lee, B. Palmer, M. Boyd, B. Baguley, W. Denny, 1992).
Mechanism of Action
Mode of Action
The mode of action of 1-[(4-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level need to be elucidated through further scientific investigation.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c22-15-5-3-14(4-6-15)13-24-9-1-2-17(21(24)26)20(25)23-16-7-8-18-19(12-16)28-11-10-27-18/h1-9,12H,10-11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSSJXAZDYQLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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